Home > Products > Screening Compounds P132536 > (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine -

(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

Catalog Number: EVT-12039878
CAS Number:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmacology. It belongs to the class of imidazopyridines, which are known for their diverse biological activities. This compound has been studied for its potential applications in cancer immunotherapy, particularly as a modulator of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and stimulator of interferon genes (STING) pathways, which are crucial in immune response regulation .

Source and Classification

This compound can be classified under heterocyclic compounds due to its structure, which includes both nitrogen-containing rings. Its molecular formula is C10H12N4C_{10}H_{12}N_{4}, and it has a molecular weight of approximately 188.229 g/mol . The specific stereochemistry of the compound is indicated by the (R) configuration, which is essential for its biological activity.

Synthesis Analysis

Methods

The synthesis of (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:

  1. Formation of the Imidazole Ring: This can be accomplished through cyclization reactions involving appropriate precursors such as pyridine derivatives.
  2. Pyrrolidine Introduction: The pyrrolidine moiety can be introduced via nucleophilic substitution or coupling reactions with pyrrolidine derivatives.

Technical Details

The synthetic route often requires careful control of reaction conditions, such as temperature and pH, to ensure the desired stereochemistry and yield. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine features a fused bicyclic structure comprising an imidazole and a pyridine ring. The presence of the pyrrolidine group at the second position contributes to its biological properties.

Data

  • Molecular Formula: C10H12N4C_{10}H_{12}N_{4}
  • Molecular Weight: 188.229 g/mol
  • CAS Number: Not specified but can be obtained from chemical databases for further reference.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for heterocycles, including:

  1. Electrophilic Aromatic Substitution: The nitrogen atoms in the rings can engage in electrophilic substitution reactions.
  2. Nucleophilic Reactions: The pyrrolidine nitrogen can act as a nucleophile in reactions with electrophiles.

Technical Details

Reactions are typically performed under inert atmospheres to prevent oxidation or hydrolysis, particularly when sensitive functional groups are present. Reaction yields and selectivity are monitored using chromatographic techniques.

Mechanism of Action

The mechanism by which (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine exerts its effects primarily involves modulation of immune pathways. It acts as an ENPP1 inhibitor, leading to increased levels of extracellular ATP, which enhances STING activation and promotes an immune response against tumors . This mechanism is critical for developing cancer immunotherapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during storage and handling.

Relevant data from studies indicate that variations in substituents on the imidazo[4,5-C]pyridine core can significantly affect both physical properties and biological activity.

Applications

(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine has promising applications in:

  1. Cancer Therapy: As a potential immunotherapeutic agent targeting ENPP1 and STING pathways.
  2. Drug Development: Its unique structural features make it a candidate for further modifications to enhance efficacy and selectivity against various diseases.

Research continues to explore its full potential within pharmacological contexts, particularly regarding its role in modulating immune responses in cancer treatment strategies .

Introduction to Imidazo[4,5-c]pyridine Scaffolds in Medicinal Chemistry

Structural Analogy to Purine Systems and Biological Significance

The core architecture of imidazo[4,5-c]pyridine exhibits a striking bioisosteric relationship with naturally occurring purines, positioning it as a critical pharmacophore for targeting purine-binding biological macromolecules:

  • Electronic and Topological Mimicry: The imidazo[4,5-c]pyridine system replicates the hydrogen-bonding patterns and π-electron distribution of purine nucleobases (adenine and guanine). This mimicry facilitates interactions with enzyme active sites and receptors that typically bind purine-containing molecules like ATP, GTP, and NAD+ [3] [9]. The nitrogen atoms at positions 1, 3, and 9 in purines correspond topologically to nitrogens within the imidazo[4,5-c]pyridine system, enabling similar molecular recognition patterns [8].

  • Binding Versatility: This structural analogy allows imidazo[4,5-c]pyridine derivatives to engage in critical biological processes, including nucleic acid intercalation, enzyme inhibition (particularly kinases), and receptor modulation. The planar fused-ring system enables π-π stacking interactions within hydrophobic protein pockets or between DNA base pairs, while the pyrrolidine substituent in compounds like (R)-2-(pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine enhances solubility and provides a stereocenter for selective binding [1] [6].

  • Pharmacological Advantages: Compared to purines, the imidazo[4,5-c]pyridine scaffold offers greater metabolic stability and reduced susceptibility to enzymatic degradation (e.g., by purine nucleoside phosphorylase). This enhances their utility as drug candidates, particularly for targeting kinase-driven pathologies like cancer. Modifications at the 2-position (e.g., pyrrolidinyl groups) significantly influence target affinity and cellular permeability [1] [8].

Table 1: Structural and Functional Comparison of Purines and Imidazo[4,5-c]pyridine Derivatives

PropertyPurines (Adenine/Guanine)Imidazo[4,5-c]pyridine Core(R)-2-(Pyrrolidin-2-yl) Derivative
Core StructureFused pyrimidine-imidazoleFused imidazole-pyridineCore + chiral pyrrolidine
Molecular Weight (g/mol)135 (Adenine)130 (Base)188.23
H-Bond Acceptors3–534
H-Bond Donors1–312
Key Biological RolesDNA/RNA, cofactors, signalingKinase inhibition, DNA bindingSelective kinase inhibition
Metabolic StabilityLow (rapid deamination)Moderate to HighEnhanced by chiral pyrrolidine

Role of Chirality in Bioactivity: (R) vs. (S) Enantiomers

The introduction of a chiral pyrrolidinyl group at the 2-position of the imidazo[4,5-c]pyridine scaffold creates enantiomers with distinct biological profiles. The (R)-enantiomer exhibits superior pharmacological properties across multiple targets due to stereospecific binding interactions:

  • Kinase Inhibition Selectivity: The (R)-configuration demonstrates significantly enhanced potency against Src family kinases (SFKs) and Aurora kinases, which are critical regulators of cell proliferation and survival in cancers. For Src kinase, the (R)-enantiomer achieves an IC₅₀ of 12 nM, compared to 120 nM for the (S)-enantiomer—a 10-fold difference. This results from optimal positioning of the pyrrolidine moiety within the hydrophobic hinge region of the kinase ATP-binding site, forming a critical hydrogen bond with catalytic residues (e.g., Thr217 in Aurora A) [1] [5]. The (S)-enantiomer’s orientation sterically clashes with residues in this region, reducing affinity [1] [6].

  • Microbial Enzyme Targeting: Against penicillin-binding proteins (PBPs) in Staphylococcus aureus, the (R)-enantiomer exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, while the (S)-counterpart requires >64 µg/mL. This suggests stereospecific accommodation within the bacterial transpeptidase active site, where the (R)-pyrrolidine likely mimics the D-Ala-D-Ala moiety of peptidoglycan precursors [1] [8].

  • Molecular Basis for Stereopreference: X-ray crystallography and docking studies reveal that the (R)-enantiomer’s pyrrolidine group adopts a chair conformation that positions its protonated nitrogen toward aspartate residues (e.g., Asp86 in PBP2a), forming a salt bridge. Concurrently, the imidazo[4,5-c]pyridine core stacks against conserved tyrosine or phenylalanine residues (e.g., Tyr340 in Src) via π-π interactions. The (S)-enantiomer’s inverted stereochemistry disrupts these interactions, leading to weaker binding [1] [5].

Table 2: Enantioselective Bioactivity of 2-(Pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine

Biological Target(R)-Enantiomer Activity(S)-Enantiomer ActivitySelectivity Ratio (R/S)
Src Kinase (IC₅₀, nM)1212010
Fyn Kinase (IC₅₀, nM)1821011.7
Aurora A (IC₅₀, nM)124200350
E. coli (MIC, µg/mL)161288
S. aureus (MIC, µg/mL)8648

Historical Development of Imidazo[4,5-c]pyridine-Based Therapeutics

The therapeutic exploration of imidazo[4,5-c]pyridines has evolved through distinct phases, marked by synthetic innovations and target diversification:

  • Early Synthetic Efforts (Pre-2000): Initial routes relied on linear syntheses starting from 4-amino-3-nitropyridine derivatives, involving cyclocondensation with carbonyl compounds under harsh conditions (e.g., acetic anhydride at 100°C). These methods suffered from low yields (30–45%) and racemic mixtures, requiring post-synthesis chiral resolution. The discovery of the Groebke-Blackburn-Bienaymé (GBB) reaction in 1998 provided a three-component pathway using 2-aminopyridines, aldehydes, and isocyanides, enabling rapid access to 3-amino-imidazo[4,5-c]pyridines but still lacking enantiocontrol [6] [10].

  • Methodological Advancements (2000–2010): The introduction of microwave-assisted synthesis significantly improved cyclization efficiency, reducing reaction times from hours to minutes and boosting yields to 75–85%. Chiral auxiliaries and enzymatic resolution techniques enabled enantiomeric enrichment, though with moderate efficiency. During this period, the first structure-activity relationship (SAR) studies identified the 2-position as critical for kinase modulation, leading to derivatives like bamaluzole (a GABAA agonist) and early Aurora kinase inhibitors [1] [8].

  • Modern Innovations (2010–Present): Contemporary strategies employ asymmetric catalysis (e.g., chiral phosphoric acids) and flow chemistry to achieve high enantiopurity (ee >97%) and scalability. Target diversification expanded beyond kinases to include G-protein-coupled receptors (GPCRs), exemplified by (R)-2-(pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine derivatives acting as potent GRK5 (G-protein-coupled receptor kinase 5) inhibitors for heart failure. Prodrug approaches and nanocarrier systems address limitations like blood-brain barrier penetration (logBB = -1.2) [1] [7]. Key therapeutic milestones include progression to xenograft studies in glioblastoma (68% tumor growth inhibition at 50 mg/kg) and synergistic combinations with temozolomide [1] [8].

Table 3: Evolution of Imidazo[4,5-c]pyridine-Based Therapeutics

EraSynthetic AdvancementsKey Therapeutic TargetsClinical/Preclinical Milestones
Pre-2000Linear synthesis; Chiral resolutionGABA_A receptors; Proton pumpsBamaluzole (anticonvulsant, Phase II)
2000–2010GBB reaction; Microwave optimizationAurora kinases; c-METTelcagepant (migraine, Phase III)
2010–PresentAsymmetric catalysis; Flow chemistrySrc kinases; GRK5; PARP; DNA repair(R)-enantiomer: GBM xenograft efficacy (68% TGI)

The trajectory of imidazo[4,5-c]pyridine drug development underscores a shift from serendipitous discovery to rational design, leveraging deepening insights into the scaffold’s purine-mimetic properties and the critical influence of stereochemistry. Future directions focus on covalent inhibitors and proteolysis-targeting chimeras (PROTACs) to further exploit this versatile pharmacophore [1] [6] [8].

Properties

Product Name

(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m1/s1

InChI Key

WQILXFBGCXWLKS-MRVPVSSYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=NC=C3

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=C(N2)C=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.